molecular formula C18H18N2OS2 B2843247 2-Mercapto-7-methyl-3-o-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 565179-63-7

2-Mercapto-7-methyl-3-o-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2843247
CAS No.: 565179-63-7
M. Wt: 342.48
InChI Key: IPEMNOUKZICRTA-UHFFFAOYSA-N
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Description

2-Mercapto-7-methyl-3-o-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzo-thieno-pyrimidines, which are characterized by a fused ring system incorporating benzene, thiophene, and pyrimidine rings. The presence of a mercapto group (–SH) and a methyl group adds to its chemical reactivity and potential utility in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-7-methyl-3-o-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno Ring: Starting with a suitable benzothiophene precursor, the thiophene ring is constructed through cyclization reactions involving sulfur-containing reagents.

    Pyrimidine Ring Construction: The pyrimidine ring is then formed by reacting the intermediate with appropriate amidine or guanidine derivatives under controlled conditions.

    Functional Group Introduction: The mercapto and methyl groups are introduced through nucleophilic substitution reactions, often using thiol and methylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to improve reaction rates and yields, particularly in the formation of the fused ring system.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-7-methyl-3-o-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the mercapto group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Disulfides: Formed through oxidation of the mercapto group.

    Substituted Derivatives: Various substituted products depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

    Biochemical Probes: Used in research to probe biochemical pathways.

Medicine

    Pharmacological Research: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 2-Mercapto-7-methyl-3-o-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with active site residues of enzymes, leading to inhibition. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-7-methyl-3-o-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one: The parent compound.

    Analogous Benzo-thieno-pyrimidines: Compounds with similar fused ring systems but different substituents.

Uniqueness

    Structural Features: The specific arrangement of the mercapto, methyl, and aromatic groups.

    Reactivity: Unique reactivity patterns due to the presence of the mercapto group.

    Applications: Distinct applications in various fields due to its specific chemical properties.

Properties

IUPAC Name

7-methyl-3-(2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-10-7-8-12-14(9-10)23-16-15(12)17(21)20(18(22)19-16)13-6-4-3-5-11(13)2/h3-6,10H,7-9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEMNOUKZICRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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